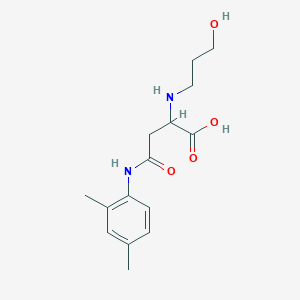![molecular formula C18H18N2OS B2528470 N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide CAS No. 477569-47-4](/img/structure/B2528470.png)
N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide is a compound that falls within the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticonvulsant, antiproliferative, and neuroprotective effects. The benzothiazole moiety is a common feature in these molecules, which is often linked to various substituents that modulate their biological activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the coupling of benzothiazol-2-amine with different acylating agents. For instance, N-(substituted benzothiazol-2-yl)amide derivatives were synthesized using EDC coupling reactions of substituted-benzothiazol-2-amine with carboxylic acids . Similarly, other derivatives, such as 2-(benzothiazol-2-yl)-phenyl-β-d-galactopyranoside, were synthesized for specific applications like fluorescent pigment dyeing substrates . The synthesis routes are designed to introduce various functional groups that confer the desired biological properties to the final compounds.
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole ring system. The structural confirmation of these compounds is typically achieved through spectroscopic methods such as NMR, FTIR, and mass spectrometry. For example, the structure of newly synthesized acetamide derivatives was confirmed using these techniques . Additionally, X-ray crystallography has been used to determine the conformational features of some derivatives, providing insights into their three-dimensional structures .
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions depending on their substituents. For instance, the presence of an amino group can lead to the formation of DNA adducts in sensitive tumor cells, as seen with 2-(4-aminophenyl)benzothiazoles . These reactions are often mediated by enzymes such as cytochrome P450, which can activate the benzothiazole derivatives to form reactive intermediates that covalently bind to DNA.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, such as their acidity constants (pKa), are crucial for their biological activity. The pKa values can influence the compounds' solubility, permeability, and distribution within biological systems. For example, the pKa determination of N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives revealed that protonation occurs on specific nitrogen atoms within the molecules . These properties are essential for optimizing the pharmacokinetic and pharmacodynamic profiles of the compounds.
Aplicaciones Científicas De Investigación
Anticonvulsant and Neuroprotective Effects
A series of N-(substituted benzothiazol-2-yl)amide derivatives, including N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide, have shown promising results as anticonvulsant and neuroprotective agents. One such derivative demonstrated significant anticonvulsant efficacy along with neuroprotective effects by lowering MDA and LDH levels, indicating potential as a safer and effective anticonvulsant with neuroprotective properties (Hassan, Khan, & Amir, 2012).
Anti-Inflammatory and Wound Healing Properties
Derivatives combining benzisothiazole and 4-thiazolidinone frameworks have shown anti-inflammatory and potential wound healing effects. These compounds affect the inflammatory/oxidative process, involving ROS and RNS radicals, NF-κB, and MMPs. One derivative, in particular, exhibited high activity in inhibiting MMP-9 at the nanomolar level (Incerti et al., 2018).
Antiproliferative and Apoptosis-Inducing Agents
New 2-(3-aminophenyl)-benzothiazole derivatives have been synthesized and evaluated for antiproliferative activity against various human cancer cell lines. Notably, one compound showed significantly improved antiproliferative activity and induced apoptosis in a concentration-dependent manner (Zhang et al., 2018).
Antimicrobial Agents
N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides have been synthesized and evaluated for antimicrobial activity against various bacterial and fungal species. These compounds have shown potent antimicrobial properties, with some comparable to standard drugs (Incerti et al., 2017).
Luminescent Properties for White Light Emission
Benzothiazole derivatives exhibit distinct luminescent properties, making them suitable for white light emission applications. By doping these compounds into a polymer matrix, a saturated white-light emission with specific CIE chromaticity coordinates can be achieved (Lu et al., 2017).
Propiedades
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-2-3-12-17(21)19-14-9-5-4-8-13(14)18-20-15-10-6-7-11-16(15)22-18/h4-11H,2-3,12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUCLWVRIKATPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC=C1C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]pentanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2528389.png)
![4-(4-Methylphenyl)-2-(methylsulfanyl)-6-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2528391.png)
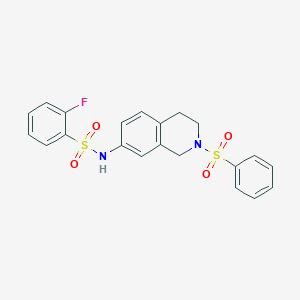
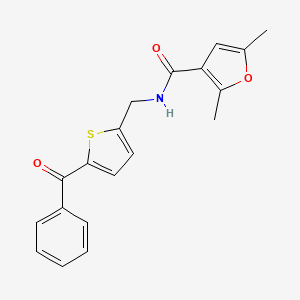
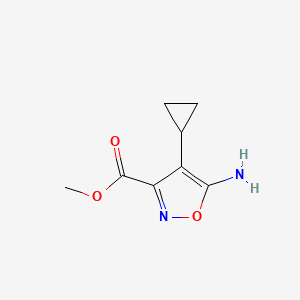
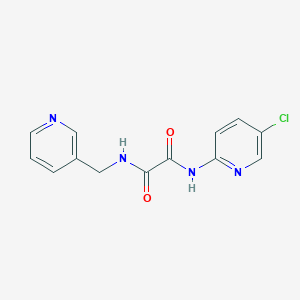
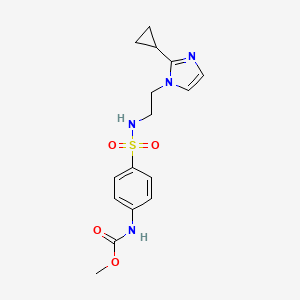
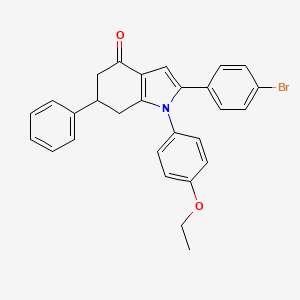
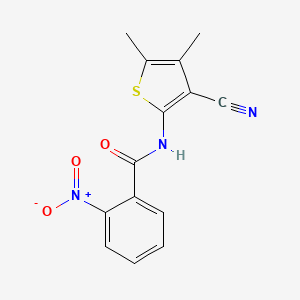

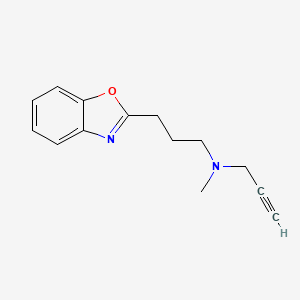
![2-(Benzo[d][1,3]dioxole-5-carboxamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2528406.png)
![4-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide](/img/structure/B2528408.png)
